2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile
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Overview
Description
2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-fluoro-phenyl group, a propynyl ether, and an indazole core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chloro-fluoro-phenyl intermediate: This step involves the selective chlorination and fluorination of a phenyl ring.
Introduction of the propynyl ether group: This is achieved through a nucleophilic substitution reaction where a propynyl group is attached to the phenyl ring.
Construction of the indazole core: The indazole ring is formed through a cyclization reaction involving the phenyl intermediate and a suitable nitrogen source.
Final assembly: The indazole core is then functionalized with a carbonitrile group to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile: shares similarities with other indazole derivatives and phenyl-substituted compounds.
Uniqueness
- The unique combination of chloro, fluoro, and propynyl ether groups, along with the indazole core, distinguishes this compound from others. This structural uniqueness contributes to its specific chemical reactivity and potential applications.
Properties
Molecular Formula |
C18H15ClFN3O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-3-methyl-4,5,6,7-tetrahydroindazole-5-carbonitrile |
InChI |
InChI=1S/C18H15ClFN3O/c1-3-6-24-18-9-17(15(20)8-14(18)19)23-11(2)13-7-12(10-21)4-5-16(13)22-23/h1,8-9,12H,4-7H2,2H3 |
InChI Key |
LZCNVYSEMUZGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=NN1C3=CC(=C(C=C3F)Cl)OCC#C)C#N |
Origin of Product |
United States |
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